molecular formula C8H8N4 B1295900 Quinoxaline-2,3-diamine CAS No. 6640-47-7

Quinoxaline-2,3-diamine

Cat. No.: B1295900
CAS No.: 6640-47-7
M. Wt: 160.18 g/mol
InChI Key: LUDZVVVPVCUUBP-UHFFFAOYSA-N
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Description

Quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyrazine ring structureQuinoxaline derivatives are known for their antifungal, antibacterial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound that has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in several biological processes, including neurotransmission and immune response .

Mode of Action

This compound interacts with DAAO, leading to the inhibition of the enzyme’s activity . This interaction results in the reduction of the oxidation of d-amino acids, thereby affecting the levels of these amino acids in the body. The exact mechanism of this interaction is still under investigation, but it is believed to involve the formation of a complex between the this compound molecule and the DAAO enzyme .

Biochemical Pathways

The inhibition of DAAO by this compound affects several biochemical pathways. DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes, including neurotransmission. By inhibiting DAAO, this compound can potentially affect these processes .

Pharmacokinetics

It is known that the compound exhibits daao inhibitory activities with ic50 values ranging from 06 to 15 μM in vitro . This suggests that the compound may have good bioavailability and can reach its target in the body effectively.

Result of Action

The primary result of the action of this compound is the inhibition of DAAO, leading to altered levels of d-amino acids in the body . This can potentially affect various physiological processes, including neurotransmission. The compound has also been found to exhibit antimicrobial activity, showing high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .

Biochemical Analysis

Biochemical Properties

Quinoxaline-2,3-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with d-amino acid oxidase (DAAO), where this compound acts as an inhibitor . This interaction is significant because DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes. Additionally, this compound has been shown to inhibit other enzymes such as tyrosinase and acetylcholinesterase, further highlighting its diverse biochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as DAAO, tyrosinase, and acetylcholinesterase, inhibiting their activity . This inhibition disrupts the normal metabolic processes, leading to various cellular effects. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways is the metabolism of d-amino acids, where this compound inhibits DAAO . This inhibition affects the levels of d-amino acids and their metabolites, influencing metabolic flux and overall cellular metabolism . Additionally, this compound can interact with other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-2,3-diamine can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically requires high temperatures and strong acid catalysts . Another method involves the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones, often catalyzed by iodine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of water as a reaction medium are some of the eco-friendly approaches adopted .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, such as quinoxaline-2,3-diones and substituted quinoxalines .

Comparison with Similar Compounds

Uniqueness: Quinoxaline-2,3-diamine stands out due to its versatile reactivity and the ease with which it can be functionalized. Its derivatives have shown a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

quinoxaline-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDZVVVPVCUUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287094
Record name Quinoxaline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-47-7
Record name 6640-47-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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